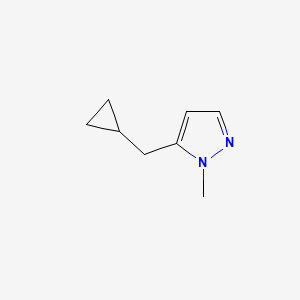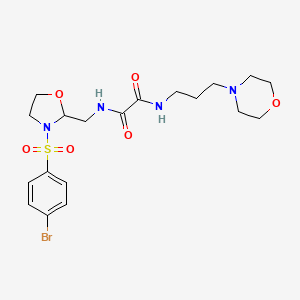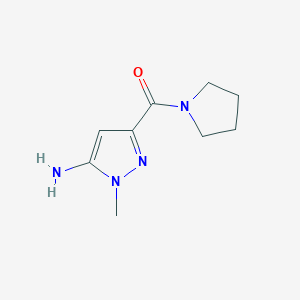
1-methyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazolamines. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Wirkmechanismus
The exact mechanism of action of 1-methyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-5-amine is not fully understood. However, it has been proposed that it may exert its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It may also act by inhibiting the production of prostaglandins, which are involved in the regulation of inflammation and pain.
Biochemical and physiological effects:
This compound has been shown to exhibit several biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. It has also been shown to have antioxidant properties, which may protect against oxidative stress and cellular damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-methyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-5-amine is its potential use as a therapeutic agent for the treatment of various diseases. It has also been shown to exhibit low toxicity, which makes it a promising candidate for further development. However, one of the limitations of this compound is its poor solubility in water, which may limit its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research and development of 1-methyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-5-amine. One direction is to investigate its potential use as a therapeutic agent for the treatment of cancer, diabetes, and Alzheimer's disease. Another direction is to develop more efficient synthesis methods to improve its bioavailability and efficacy. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential drug targets.
Synthesemethoden
1-methyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-5-amine can be synthesized through a multi-step process. The first step involves the reaction of 1-methyl-3-(pyrrolidin-1-ylcarbonyl)pyrrole with hydrazine hydrate to form 1-methyl-3-(pyrrolidin-1-ylcarbonyl)hydrazine. This intermediate is then reacted with 1,3-dimethyl-5-nitroso-2-pyrazoline to produce this compound.
Wissenschaftliche Forschungsanwendungen
1-methyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-5-amine has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been investigated for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
Eigenschaften
IUPAC Name |
(5-amino-1-methylpyrazol-3-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-12-8(10)6-7(11-12)9(14)13-4-2-3-5-13/h6H,2-5,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALNNCYUOQMELMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)N2CCCC2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2956018.png)
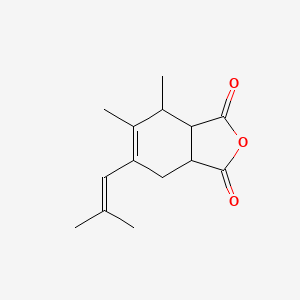


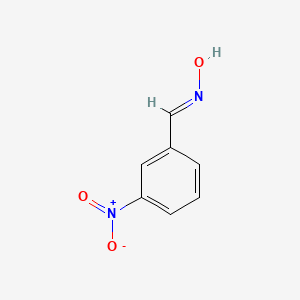
![N-[1-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]-N,4-dimethylbenzenesulfonamide](/img/structure/B2956031.png)
![N-(2-fluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2956032.png)
![5-Oxaspiro[3.5]nonan-6-ylmethanesulfonyl fluoride](/img/structure/B2956034.png)
